molecular formula C11H11NO B1610796 4-Methoxy-2-methylquinoline CAS No. 31835-53-7

4-Methoxy-2-methylquinoline

Cat. No. B1610796
CAS RN: 31835-53-7
M. Wt: 173.21 g/mol
InChI Key: MAMDZKZXIGHWCS-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinoline is a heterocyclic compound with the chemical formula C11H9NO. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Quinolines find applications in both natural and synthetic compounds, making them essential in various fields, including industrial chemistry and drug discovery .


Synthesis Analysis

Several synthetic methods exist for obtaining 4-methoxy-2-methylquinoline. Notably, the Doebner–von Miller protocol is widely used. Other classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions contribute to the construction and functionalization of this scaffold .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 4-methoxy-2-methylquinoline is approximately .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : 4-Methoxy-2-methylquinoline is used in synthesizing intermediates like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, which is a critical component in β-benzamido TACE inhibitors. This synthesis is considered convenient, efficient, and cost-effective (Xing, 2009).

Biological and Pharmacological Applications

  • Antileishmanial Activity : Lepidines, derivatives of 4-Methoxy-2-methylquinoline, have been studied for their antileishmanial activity. They have shown to be significantly more effective than standard treatments in certain cases (Kinnamon et al., 1978).
  • Antibacterial Activity : Some 4-aminoquinolines, including those substituted at the 5- and 6-position with methoxy-groups, have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
  • Cancer Treatment : Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 4-Methoxy-2-methylquinoline, have shown potential as tubulin-polymerization inhibitors, which are crucial in cancer treatment (Wang et al., 2014). Another study identified a derivative of 4-Methoxy-2-methylquinoline as an anticancer lead, showing significant inhibition of tumor growth (Cui et al., 2017).

Environmental and Analytical Applications

  • Biodegradation by Soil Bacteria : A soil bacterium, strain Lep1, was identified to utilize 4-methylquinoline, a related compound, as a carbon and energy source, demonstrating its potential in bioremediation of contaminated environments (Sutton et al., 1996).

properties

IUPAC Name

4-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDZKZXIGHWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574163
Record name 4-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31835-53-7
Record name 4-Methoxy-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31835-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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